molecular formula C23H29N3O6 B2917519 (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1235702-19-8

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2917519
CAS No.: 1235702-19-8
M. Wt: 443.5
InChI Key: KUFMKSWUHAFHJL-VOTSOKGWSA-N
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Description

The compound “(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea” is a structurally complex small molecule characterized by three key pharmacophores:

  • Urea backbone: The central urea moiety (-NH-C(=O)-NH-) is a common feature in kinase inhibitors and apoptosis-inducing agents, enabling hydrogen bonding with biological targets.
  • 3,4,5-Trimethoxyphenyl group: This substituent is prevalent in microtubule-targeting agents (e.g., combretastatin analogs) due to its role in hydrophobic interactions and metabolic stability .
  • Furan-acryloyl-piperidine scaffold: The (E)-configured acryloyl group conjugated to a furan heterocycle and a piperidine ring enhances conformational rigidity and may influence bioavailability and target binding .

Properties

IUPAC Name

1-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-29-19-13-17(14-20(30-2)22(19)31-3)25-23(28)24-15-16-8-10-26(11-9-16)21(27)7-6-18-5-4-12-32-18/h4-7,12-14,16H,8-11,15H2,1-3H3,(H2,24,25,28)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFMKSWUHAFHJL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural configuration that includes a furan moiety, a piperidine derivative, and a urea functional group, which suggests possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2O5C_{22}H_{26}N_{2}O_{5}, with a molecular weight of approximately 398.5 g/mol. The presence of multiple functional groups enhances its biological efficacy and may allow for diverse pharmacological effects.

Structural Representation

The compound can be represented as follows:

 E 1 1 3 furan 2 yl acryloyl piperidin 4 yl methyl 3 3 4 5 trimethoxyphenyl urea\text{ E 1 1 3 furan 2 yl acryloyl piperidin 4 yl methyl 3 3 4 5 trimethoxyphenyl urea}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, including G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease progression, particularly those related to cancer and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound demonstrates significant activity against various cancer cell lines. The furan and methoxy groups are often associated with anticancer properties due to their ability to modulate key signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : The compound's structure indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as COX and LOX.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds incorporating similar structural motifs. For instance:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of furan-containing compounds in inhibiting tumor growth in vitro and in vivo models. The mechanisms involved included induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Mechanisms : Another research article discussed how compounds with methoxy substitutions exhibited potent inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokines; inhibits NF-kB pathway
Enzyme InhibitionPotential inhibition of COX/LOX enzymes

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5f)

  • Structural Differences: Replaces the furan-acryloyl-piperidine group with a pyridinyl-trimethoxyphenoxy-phenyl system.
  • Activity : Exhibits antiproliferative activity against cancer cell lines, likely through tubulin polymerization inhibition. The fluorophenyl group enhances metabolic stability compared to the parent compound .
  • Synthesis : Moderate yield (~60–70%) via Ullmann coupling, contrasting with the higher yields (>85%) observed for acryloyl intermediates in related syntheses .

1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g)

  • Activity : Lower potency than 5f due to decreased electron-withdrawing effects, highlighting the importance of halogen substituents in target engagement .

Piperidine/Acryloyl-Containing Derivatives

(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)piperidin-2-one (4)

  • Structural Differences: Lacks the urea and furan moieties, featuring a piperidinone ring instead of a piperidinylmethyl group.
  • Synthesis : Achieved in 99% yield via acylation of piperidin-2-one with (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride, demonstrating the efficiency of acryloyl chloride intermediates .
  • Role : Serves as a precursor for urea derivatives, underscoring the versatility of the acryloyl-piperidine scaffold in medicinal chemistry.

(R)(E)-2-Methyl-3-(methyl(3-((3-(3,4,5-trimethoxyphenyl)acryloyl)oxy)propyl)amino)propyl 3,4,5-trimethoxybenzoate (R)-3

  • Structural Differences: Incorporates a benzoate ester and a methylamino linker, increasing hydrophobicity.
  • Activity : Enhanced membrane permeability compared to urea derivatives, though with reduced solubility .

Chalcone-Based Analogs

(E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC)

  • Structural Differences : Replaces the urea-piperidine system with a chalcone backbone.
  • Activity: Induces mitochondrial apoptosis in hepatocellular carcinoma (HCC) cells via ROS generation, with IC₅₀ values <10 µM. The triethoxy group enhances bioavailability over trimethoxy analogs .
  • Limitations : Rapid metabolic degradation due to the α,β-unsaturated ketone, a liability absent in urea-based compounds.

Aldose Reductase Inhibitors

(E)-3-((4-Chlorophenyl)(hydroxy)methyl)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (32a)

  • Structural Differences: Features a dihydropyridinone ring and chlorophenyl group.
  • Activity : Potent aldose reductase inhibitor (IC₅₀ = 0.42 µM), surpassing tolrestat (IC₅₀ = 0.72 µM). The chloro substituent enhances enzyme binding via hydrophobic interactions .
  • Synthesis : Moderate yield (60%) via Claisen-Schmidt condensation, reflecting the challenges of stereoselective hydroxyalkylation .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Synthesis Yield Reference
Target Compound Urea + Piperidine Furan-acryloyl, 3,4,5-trimethoxyphenyl N/A (Inferred: tubulin inhibition) N/A N/A
5f Urea + Pyridine 2,4-Difluorophenyl Antiproliferative (IC₅₀ ~1 µM) ~60–70%
32a Dihydropyridinone 4-Chlorophenyl Aldose reductase inhibition 60%
ETTC Chalcone 2,4,6-Triethoxyphenyl Apoptosis induction (IC₅₀ <10 µM) N/A
(E)-1-(3-(Trimethoxyphenyl)acryloyl)piperidin-2-one Piperidinone None Precursor 99%

Key Research Findings

  • Urea vs. Chalcone Backbones : Urea derivatives (e.g., 5f) exhibit superior metabolic stability over chalcones (e.g., ETTC) due to reduced susceptibility to Michael addition reactions .
  • Substituent Effects : Halogenation (e.g., Cl in 32a) enhances enzyme binding, while methoxy groups (e.g., 3,4,5-trimethoxyphenyl) improve tubulin affinity .
  • Synthetic Efficiency : Acryloyl chloride intermediates enable high-yield syntheses (>85%), though stereochemical control remains challenging in hydroxyalkylation steps .

Q & A

Basic: What are the recommended synthetic routes for (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea, considering its structural complexity?

Methodological Answer:
The synthesis can be approached via a multi-step strategy:

Piperidine Intermediate Preparation : Functionalize piperidin-4-ylmethyl groups with acryloyl moieties using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to preserve stereochemistry .

Urea Formation : React the acryloyl-piperidine intermediate with 3,4,5-trimethoxyphenyl isocyanate. Use dry DMF as a solvent and monitor progress via TLC to avoid over-alkylation .

Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the (E)-isomer selectively .

Advanced: How can researchers optimize reaction conditions to improve the yield of the acryloyl-piperidine intermediate?

Methodological Answer:
Optimization strategies include:

  • Temperature Control : Conduct acryloylation at 0–5°C to minimize side reactions (e.g., Michael addition) .
  • Initiator Modulation : Adjust ammonium persulfate (APS) concentrations during radical-initiated polymerization to enhance reaction efficiency, as demonstrated in analogous copolymer syntheses .
  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track acryloyl group incorporation and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this urea derivative?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm urea NH protons (~8–10 ppm) and acryloyl double-bond geometry (J ≈ 15–16 Hz for (E)-isomer) . 2D NOESY can validate spatial proximity of furan and trimethoxyphenyl groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns .
  • IR Spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and acryloyl conjugates (~1700 cm⁻¹) .

Advanced: How can molecular docking studies be designed to predict the binding affinity of this compound with potential biological targets?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., tubulin) or epigenetic regulators (e.g., HDACs) based on structural analogs with trimethoxyphenyl motifs .
  • Software Workflow : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the furan ring’s electron-rich π-system and trimethoxy groups’ hydrophobic interactions .
  • Validation : Cross-check docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine force field parameters .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s antiproliferative activity?

Methodological Answer:

  • MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include 5-FU as a positive control .
  • Dose-Response Curves : Generate IC₅₀ values using non-linear regression (GraphPad Prism) and compare with structurally related urea derivatives .
  • Selectivity Screening : Assess toxicity in non-cancerous cells (e.g., HEK293) to identify therapeutic windows .

Advanced: What strategies can address discrepancies between in silico predictions and in vitro results for this compound’s activity?

Methodological Answer:

  • Data Triangulation : Combine molecular dynamics simulations (e.g., GROMACS) with experimental solubility/stability data (HPLC, DSC) to refine binding models .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain reduced efficacy .
  • Structure-Activity Relationship (SAR) Expansion : Synthesize derivatives with modified acryloyl or trimethoxyphenyl groups to isolate critical pharmacophores .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24–72 hr. Monitor degradation via HPLC with a C18 column (λ = 254 nm) .
  • Thermal Stability : Perform DSC/TGA to determine melting points and thermal decomposition thresholds .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track isomerization or oxidation using UV spectroscopy .

Advanced: What in vivo models are appropriate for studying the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Models : Administer intravenously (5–10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at timed intervals for LC-MS/MS analysis of Cmax, Tmax, and AUC .
  • Tissue Distribution : Sacrifice animals post-administration to quantify compound levels in target organs (e.g., liver, tumors) via homogenization and extraction .
  • Metabolite Identification : Use high-resolution MS/MS to map Phase I/II metabolites and assess hepatic clearance pathways .

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